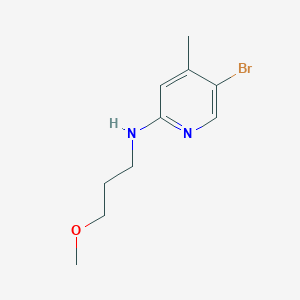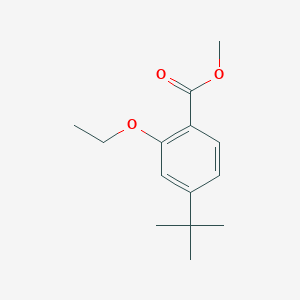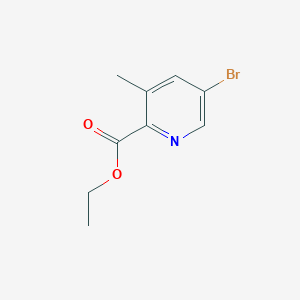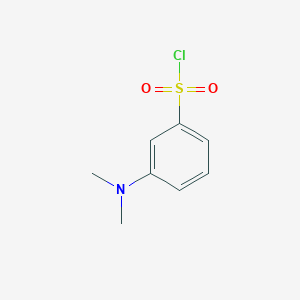![molecular formula C8H18N4O3 B1525401 tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate CAS No. 1311314-62-1](/img/structure/B1525401.png)
tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate
Vue d'ensemble
Description
Tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate is a cross-linking reagent that can be utilized in various organic syntheses . It is also known as tert-butyl N-(2-mercaptoethyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H18N4O3/c1-8(2,3)15-7(14)11-5-4-10-6(13)12-9/h4-5,9H2,1-3H3,(H,11,14)(H2,10,12,13) . This code represents the molecular structure of the compound. More detailed structural analysis may require computational chemistry methods or experimental techniques such as X-ray crystallography. Chemical Reactions Analysis
The compound has been used in the formation of Schiff base, as confirmed by FT-IR spectra . The disappearance of the band at 1645 cm-1 (that band calculated at: 1701 cm-1) belonging to the C=O stretching vibration of aldehyde group and appearance of C=N stretching vibration band at 1631cm-1 and this band was calculated at: 1664 cm-1, C=O stretching vibration band of Boc-group at 1631cm-1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.26 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., may be found in technical documents or material safety data sheets .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Facilitating Organic Synthesis : A study outlines a metal-free protocol for the alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, including tert-butyl carbazate, to efficiently prepare quinoxaline-3-carbonyl compounds through an oxidation coupling process. This method offers a practical approach for generating bioactive motifs under mild conditions (Xie et al., 2019).
- Amino Protecting Groups : Research demonstrates the use of tert-butyldimethylsilyl carbamates for the chemoselective transformation of amino protecting groups, highlighting the versatility of carbamates in synthetic organic chemistry (Sakaitani & Ohfune, 1990).
- Molecular Docking Studies : Another study explores the synthesis of tert-butyl carbazate derivatives as potential Mcl-1 enzyme antagonists, indicating their possible therapeutic applications (Bhat et al., 2019).
Molecular Structure and Characterization
- Structural Analysis : The crystal structure of tert-butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate reveals detailed molecular interactions, demonstrating the compound's potential in facilitating structural studies of more complex molecules (Pinheiro et al., 2010).
Novel Synthetic Methods and Reagents
- Innovative Synthesis : Research has developed novel synthetic approaches and reagents for converting alcohols into alkylated tert-butylcarbazates or hydrazines, underscoring the reagent's utility in synthetic organic chemistry (Brosse, Pinto, & Jamart-Grégoire, 2000).
Applications in Peptide and Amino Acid Chemistry
- Peptide Synthesis : A study highlights the preparation of Boc-protected amines via a mild and efficient one-pot Curtius rearrangement, showcasing the importance of tert-butyl carbamate in peptide chemistry (Lebel & Leogane, 2005).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to specific hazards related to the compound. For example, H302 indicates that the compound is harmful if swallowed, and H315 means it causes skin irritation . Precautionary measures should be taken when handling this compound .
Propriétés
IUPAC Name |
tert-butyl N-[2-(hydrazinecarbonylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O3/c1-8(2,3)15-7(14)11-5-4-10-6(13)12-9/h4-5,9H2,1-3H3,(H,11,14)(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATKIPIGZRCTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136576 | |
| Record name | Carbamic acid, N-[2-[(hydrazinylcarbonyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate | |
CAS RN |
1311314-62-1 | |
| Record name | Carbamic acid, N-[2-[(hydrazinylcarbonyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[(hydrazinylcarbonyl)amino]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1525319.png)
![3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525322.png)
![3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525325.png)
![5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525326.png)


![4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525331.png)
![5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525332.png)




